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molecular formula C15H26N2O6 B065492 (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 173774-48-6

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B065492
M. Wt: 330.38 g/mol
InChI Key: IIZGWFQKLVCLLA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943622B2

Procedure details

Borane-THF complex (1.0 M solution in THF, 200 mL, 200 mmol) was added slowly to a solution of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (30.3 g, 91.7 mmol) in THF (100 mL). Upon complete addition, the reaction mixture was heated to 50° C. for 2 h. Upon cooling to rt, the reaction mixture was carefully quenched by the dropwise addition of MeOH. After gas evolution ceased, the reaction mixture was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL) and washed with 1 N NaOH (2×200 mL) and brine (200 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was twice dissolved in THF (50 mL) and concentrated under reduced pressure. The material was dissolved in THF (200 mL) and NaH (60% dispersion in mineral oil, 0.366 g, 0.916 mmol) was added portionwise. The reaction mixture was heated to reflux. After 1 h, the reaction mixture was allowed to cool to rt and was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL), washed with water (2×200 mL) and brine (200 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting solid was dissolved in EtOAc (200 mL) with heating, diluted with hexanes (200 mL) and allowed to cool to rt. The white, crystalline solid was collected by filtration after 5 h, washed with hexanes (2×), and dried under vacuum. This gave 13.29 g (60%) of the product. The filtrate was concentrated under reduced pressure, dissolved in EtOAc (50 mL) with heating, and diluted with hexanes (200 mL). This was allowed to cool to rt and sit over the weekend. The white, crystalline solid was collected by filtration, washed with hexanes (2×), and dried under vacuum. This gave an additional 4.49 g (20%) of the product. Analytical data: Rf=0.43 in 80% EtOAc/Hexanes; 1H NMR (400 MHz, CDCl3) δ 4.41 (t, J=8.4 Hz, 1H), 4.35-3.98 (br, 2H), 3.92 (dd, J=5.6 and 8.8 Hz, 1H), 3.80-3.72 (m, 2H), 2.98 (dt, J=3.6 and 12.4 Hz, 1H), 2.86-2.70 (br, 1H), 2.70-2.55, (br, 1H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 156.7, 154.2, 81.1, 65.5, 52.9, 47.7 (br), 43.4 (br), 41.1, 28.7. LC-MS: RT=6.46 min; [M+Na]+=264.9. Anal. Calcd for C11H18N2O4: C, 54.53; H, 7.49; N, 11.56. Found: C, 54.38; H, 7.44; N, 11.35.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.366 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.366 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully quenched by the dropwise addition of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was twice dissolved in THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in THF (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOAc (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration after 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07943622B2

Procedure details

Borane-THF complex (1.0 M solution in THF, 200 mL, 200 mmol) was added slowly to a solution of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (30.3 g, 91.7 mmol) in THF (100 mL). Upon complete addition, the reaction mixture was heated to 50° C. for 2 h. Upon cooling to rt, the reaction mixture was carefully quenched by the dropwise addition of MeOH. After gas evolution ceased, the reaction mixture was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL) and washed with 1 N NaOH (2×200 mL) and brine (200 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was twice dissolved in THF (50 mL) and concentrated under reduced pressure. The material was dissolved in THF (200 mL) and NaH (60% dispersion in mineral oil, 0.366 g, 0.916 mmol) was added portionwise. The reaction mixture was heated to reflux. After 1 h, the reaction mixture was allowed to cool to rt and was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL), washed with water (2×200 mL) and brine (200 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting solid was dissolved in EtOAc (200 mL) with heating, diluted with hexanes (200 mL) and allowed to cool to rt. The white, crystalline solid was collected by filtration after 5 h, washed with hexanes (2×), and dried under vacuum. This gave 13.29 g (60%) of the product. The filtrate was concentrated under reduced pressure, dissolved in EtOAc (50 mL) with heating, and diluted with hexanes (200 mL). This was allowed to cool to rt and sit over the weekend. The white, crystalline solid was collected by filtration, washed with hexanes (2×), and dried under vacuum. This gave an additional 4.49 g (20%) of the product. Analytical data: Rf=0.43 in 80% EtOAc/Hexanes; 1H NMR (400 MHz, CDCl3) δ 4.41 (t, J=8.4 Hz, 1H), 4.35-3.98 (br, 2H), 3.92 (dd, J=5.6 and 8.8 Hz, 1H), 3.80-3.72 (m, 2H), 2.98 (dt, J=3.6 and 12.4 Hz, 1H), 2.86-2.70 (br, 1H), 2.70-2.55, (br, 1H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 156.7, 154.2, 81.1, 65.5, 52.9, 47.7 (br), 43.4 (br), 41.1, 28.7. LC-MS: RT=6.46 min; [M+Na]+=264.9. Anal. Calcd for C11H18N2O4: C, 54.53; H, 7.49; N, 11.56. Found: C, 54.38; H, 7.44; N, 11.35.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.366 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.366 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully quenched by the dropwise addition of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was twice dissolved in THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in THF (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOAc (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration after 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07943622B2

Procedure details

Borane-THF complex (1.0 M solution in THF, 200 mL, 200 mmol) was added slowly to a solution of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (30.3 g, 91.7 mmol) in THF (100 mL). Upon complete addition, the reaction mixture was heated to 50° C. for 2 h. Upon cooling to rt, the reaction mixture was carefully quenched by the dropwise addition of MeOH. After gas evolution ceased, the reaction mixture was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL) and washed with 1 N NaOH (2×200 mL) and brine (200 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was twice dissolved in THF (50 mL) and concentrated under reduced pressure. The material was dissolved in THF (200 mL) and NaH (60% dispersion in mineral oil, 0.366 g, 0.916 mmol) was added portionwise. The reaction mixture was heated to reflux. After 1 h, the reaction mixture was allowed to cool to rt and was concentrated under reduced pressure. The material was dissolved in EtOAc (300 mL), washed with water (2×200 mL) and brine (200 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting solid was dissolved in EtOAc (200 mL) with heating, diluted with hexanes (200 mL) and allowed to cool to rt. The white, crystalline solid was collected by filtration after 5 h, washed with hexanes (2×), and dried under vacuum. This gave 13.29 g (60%) of the product. The filtrate was concentrated under reduced pressure, dissolved in EtOAc (50 mL) with heating, and diluted with hexanes (200 mL). This was allowed to cool to rt and sit over the weekend. The white, crystalline solid was collected by filtration, washed with hexanes (2×), and dried under vacuum. This gave an additional 4.49 g (20%) of the product. Analytical data: Rf=0.43 in 80% EtOAc/Hexanes; 1H NMR (400 MHz, CDCl3) δ 4.41 (t, J=8.4 Hz, 1H), 4.35-3.98 (br, 2H), 3.92 (dd, J=5.6 and 8.8 Hz, 1H), 3.80-3.72 (m, 2H), 2.98 (dt, J=3.6 and 12.4 Hz, 1H), 2.86-2.70 (br, 1H), 2.70-2.55, (br, 1H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 156.7, 154.2, 81.1, 65.5, 52.9, 47.7 (br), 43.4 (br), 41.1, 28.7. LC-MS: RT=6.46 min; [M+Na]+=264.9. Anal. Calcd for C11H18N2O4: C, 54.53; H, 7.49; N, 11.56. Found: C, 54.38; H, 7.44; N, 11.35.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.366 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.366 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully quenched by the dropwise addition of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was twice dissolved in THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in THF (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOAc (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration after 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The white, crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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